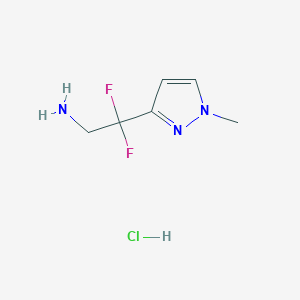
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a four-membered azetidine ring, makes it a valuable intermediate in the development of complex chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-4-methylazetidin-2-one.
Protection: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.
Ring Formation: The protected intermediate undergoes cyclization to form the azetidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s azetidine ring and functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid
Uniqueness
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of selectivity and efficiency compared to similar compounds.
Propiedades
Número CAS |
2580113-33-1 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
Clave InChI |
SZFDJSLFSMVIOM-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















